pKa Shift: 7- vs 3-Carboxylic Acid Isomer
The position of the carboxylic acid group on the quinoline ring significantly influences the compound's acid dissociation constant (pKa), which in turn affects solubility, permeability, and formulation behavior. 2,4-Dimethylquinoline-7-carboxylic acid has a predicted pKa of 2.76±0.30, compared to a calculated pKa of 1.69 for the 3-carboxylic acid regioisomer (2,4-dimethylquinoline-3-carboxylic acid) [1]. This 1.07-unit difference in pKa translates to a 10-fold variation in the degree of ionization at physiological pH, directly impacting the compound's logD and membrane permeability [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.76 ± 0.30 (predicted) |
| Comparator Or Baseline | 2,4-Dimethylquinoline-3-carboxylic acid: pKa = 1.69 (calculated) [1] |
| Quantified Difference | ΔpKa ≈ 1.07; ~10-fold difference in ionization at pH 7.4 |
| Conditions | Predicted/calculated values using JChem and ACD/Labs algorithms |
Why This Matters
A 10-fold difference in ionization state at physiological pH directly influences the compound's suitability for cellular assays, formulation development, and its behavior as a synthetic intermediate in aqueous reaction conditions.
- [1] Chembase.cn. 2,4-dimethylquinoline-7-carboxylic acid (ID: 56012). Calculated pKa for 3-carboxylic acid isomer derived from structural data. View Source
